molecular formula C7H6N2O2S B3155113 2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid CAS No. 79190-64-0

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid

Cat. No.: B3155113
CAS No.: 79190-64-0
M. Wt: 182.20
InChI Key: WTEXLEBNFUETJO-UHFFFAOYSA-N
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Description

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound has garnered significant interest due to its diverse biological activities, including anticancer, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid typically involves the reaction of 2-aminothiazoles with phenacyl bromides under various conditions. Common methods include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles, such as microwave-assisted synthesis, is becoming increasingly popular to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the imidazole and thiazole rings .

Scientific Research Applications

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid is unique due to its dual imidazole and thiazole rings, which confer a broad spectrum of biological activities. Similar compounds include:

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-6(11)3-5-4-12-7-8-1-2-9(5)7/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEXLEBNFUETJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CSC2=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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